N-(4-acetamidophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(4-acetamidophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a pyrido[2,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted with ethoxy, methyl, and dioxo functional groups. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural features suggest applications in kinase inhibition or nucleic acid-targeted therapies, given the prevalence of pyrimidine analogs in medicinal chemistry .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5/c1-4-30-15-9-10-21-18-17(15)19(28)25(20(29)24(18)3)11-16(27)23-14-7-5-13(6-8-14)22-12(2)26/h5-10H,4,11H2,1-3H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFNLFGXPVYIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the chemical formula CHNO and is characterized by a pyrido-pyrimidine scaffold, which is known for its diverse biological activities. The presence of ethoxy and acetamido groups enhances its solubility and bioavailability.
Structural Formula
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of this class can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies reveal that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of various enzymes linked to metabolic pathways. For instance, it shows inhibitory activity against α-glucosidase, which is crucial for carbohydrate metabolism. This inhibition can be beneficial in managing conditions such as diabetes mellitus .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective effects. It has been shown to mitigate oxidative stress-induced neuronal damage in vitro. This property could make it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound was administered at varying concentrations (10 µM to 100 µM), resulting in a dose-dependent reduction in cell viability and increased apoptosis markers such as cleaved PARP and caspase 3 activation.
| Concentration (µM) | Cell Viability (%) | Apoptosis Markers |
|---|---|---|
| 10 | 85 | Low |
| 50 | 60 | Moderate |
| 100 | 30 | High |
Case Study 2: Antimicrobial Activity
In another study focusing on its antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 25 µg/mL for S. aureus and 50 µg/mL for E. coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
Comparison with Similar Compounds
Compound 24 ()
Structure: N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Key Differences:
- Core: Thieno[2,3-d]pyrimidine fused with a pyridine ring, introducing sulfur into the heterocyclic system.
- Substituents: Phenylamino group at position 2 and a tetrahydro-pyrido moiety, increasing rigidity and lipophilicity.
- Physical Properties : Melting point 143–145°C; IR bands at 1,730 cm⁻¹ (C=O) and 1,690 cm⁻¹ (C=O) .
Comparison: The sulfur atom in the thieno-pyrimidine core may enhance π-π stacking interactions but reduce solubility compared to the oxygen-rich pyrido[2,3-d]pyrimidine core of the target compound.
Compound 266 ()
Structure: N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-phenyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide Key Differences:
- Core: Thieno[3,2-d]pyrimidine with a tetrahydro modification.
- Substituents : Fluorophenyl and methylthio groups, which improve metabolic stability and electron-withdrawing effects.
- Molecular Weight : 602.72 g/mol, significantly higher than the target compound due to additional aromatic and sulfur-containing groups .
Comparison :
The fluorophenyl group in Compound 266 likely enhances bioavailability and target affinity via hydrophobic interactions. However, the larger molecular weight and sulfur content may limit blood-brain barrier permeability compared to the target compound.
Analogues with Ethyl/Ethoxy Substituent Variations
Ethyl-Substituted Analogue ()
Structure : 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide
Key Differences :
- Substituents : Ethyl groups at the pyrido ring (position 6) and the phenyl ring (position 4).
- Molecular Weight : 410.5 g/mol (C₂₂H₂₆N₄O₄) .
The absence of a 4-acetamidophenyl moiety (replaced by 4-ethylphenyl) may diminish hydrogen-bonding capacity, affecting target engagement.
Fluorinated Pyrimidine Derivatives
Fluorinated Chromenone-Pyrazolopyrimidine ()
Structure: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Key Differences:
- Core: Pyrazolo[3,4-d]pyrimidine fused with a chromenone system.
- Substituents: Dual fluorine atoms on the phenyl and chromenone rings.
- Molecular Weight : 571.20 g/mol; melting point 302–304°C .
Comparison: Fluorine atoms improve metabolic stability and electrostatic interactions. The chromenone system adds planar rigidity, favoring intercalation with DNA or kinase ATP-binding pockets. However, the complex structure may complicate synthesis compared to the target compound.
Comparative Data Table
*Estimated based on analogue in .
Q & A
Q. Q1. What synthetic methodologies are commonly employed to prepare N-(4-acetamidophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
- Core Reaction Steps : Similar pyrido[2,3-d]pyrimidinone derivatives are synthesized via condensation of intermediates (e.g., 5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl) with chloroacetylated aryl amines in DMF under mild basic conditions (e.g., K₂CO₃) .
- Optimization :
- Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.
- Monitoring : TLC (e.g., ethyl acetate/hexane 7:3) tracks reaction progress. Post-reaction, precipitation in water isolates crude product, which is recrystallized for purity.
- Yield Improvement : Excess chloroacetylated reagent (1.5 mol) ensures complete reaction.
Q. Q2. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer :
- Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 7.0–8.5 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and acetamide protons (δ 2.0–2.1 ppm for CH₃) .
- LC-MS : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z ~470–600 range for analogous compounds) .
- Elemental Analysis : Validates C, H, N, and O percentages against theoretical values.
Advanced Research Questions
Q. Q3. How can computational chemistry (e.g., DFT) predict electronic properties and reactivity of this compound?
Methodological Answer :
- Quantum Calculations :
- DFT Simulations : Use Gaussian or ORCA software to model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. This predicts nucleophilic/electrophilic sites .
- Docking Studies : If targeting enzymes (e.g., kinases), AutoDock Vina evaluates binding affinities to active sites.
- Validation : Compare computed IR spectra with experimental data to assess accuracy.
Q. Q4. What crystallographic strategies resolve contradictions in reported crystal structures of similar acetamide derivatives?
Methodological Answer :
- Single-Crystal X-ray Diffraction :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
- Refinement : SHELX or Olex2 refines hydrogen bonding (e.g., N–H···O interactions) and π-stacking distances.
- Case Study : For N-(4-chlorophenyl) derivatives, discrepancies in dihedral angles arise from substituent steric effects; refine using Hirshfeld surface analysis .
Q. Q5. How should researchers design in vitro/in vivo assays to evaluate biological activity (e.g., hypoglycemic effects)?
Methodological Answer :
- In Vitro :
- Enzyme Inhibition : Test against α-glucosidase or AMPK using fluorometric assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay on HepG2 or 3T3-L1 cells.
- In Vivo :
- Rodent Models : Administer 50–100 mg/kg/day to streptozotocin-induced diabetic mice; monitor blood glucose weekly .
- PK/PD : HPLC quantifies plasma concentration; correlate with efficacy.
Q. Q6. How to resolve contradictions in synthetic yields or biological activity data across studies?
Methodological Answer :
- Root-Cause Analysis :
- Synthesis : Compare reaction conditions (e.g., stirring time, solvent purity). Impurities in DMF can reduce yields by 10–15% .
- Bioassays : Standardize cell lines (e.g., ATCC-certified HepG2) and assay protocols (e.g., fixed incubation times).
- Statistical Tools : Use ANOVA to assess batch-to-batch variability or biological replicates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
